2,5-DIOXOPYRROLIDIN-1-YL 4-(TRIFLUOROMETHYL)BENZOATE
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound consists of a pyrrolidinone ring and a trifluoromethyl group attached to a benzoate moiety, making it a versatile reagent in organic synthesis.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The success of suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction environment can significantly influence the action of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate typically involves the reaction of 4-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the NHS ester group is replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, and dimethylformamide are typically used.
Catalysts: In some cases, catalysts such as triethylamine or pyridine are employed to enhance reaction rates.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be amides, esters, or thioesters.
Hydrolysis Products: The primary products of hydrolysis are 4-(trifluoromethyl)benzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is used in the development of drug delivery systems and as a linker in the synthesis of prodrugs.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide Esters: Compounds like N-hydroxysuccinimide acetate and N-hydroxysuccinimide carbonate share similar reactivity and applications.
Trifluoromethyl Benzoates: Compounds such as methyl 4-(trifluoromethyl)benzoate and ethyl 4-(trifluoromethyl)benzoate have similar structural features but differ in their reactivity and applications.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate is unique due to the combination of the NHS ester and trifluoromethyl groups. This combination imparts high reactivity and stability, making it a valuable reagent in organic synthesis and bioconjugation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)8-3-1-7(2-4-8)11(19)20-16-9(17)5-6-10(16)18/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBFGXLSRQYKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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